molecular formula C13H13ClN2O3S2 B2777637 4-((4-chlorophenyl)sulfonyl)-N-(thiazol-2-yl)butanamide CAS No. 941951-12-8

4-((4-chlorophenyl)sulfonyl)-N-(thiazol-2-yl)butanamide

Cat. No.: B2777637
CAS No.: 941951-12-8
M. Wt: 344.83
InChI Key: JWQSTEGWQPFMRR-UHFFFAOYSA-N
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Description

4-((4-chlorophenyl)sulfonyl)-N-(thiazol-2-yl)butanamide is a synthetic organic compound that features a sulfonyl group attached to a chlorophenyl ring, a thiazole ring, and a butanamide moiety

Scientific Research Applications

4-((4-chlorophenyl)sulfonyl)-N-(thiazol-2-yl)butanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-chlorophenyl)sulfonyl)-N-(thiazol-2-yl)butanamide typically involves multiple steps. One common route starts with the chlorination of phenylsulfonyl chloride to introduce the chlorine atom. This is followed by the formation of the thiazole ring through a cyclization reaction involving a thioamide and an α-haloketone. The final step involves the coupling of the thiazole derivative with butanamide under appropriate conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-((4-chlorophenyl)sulfonyl)-N-(thiazol-2-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide, and a polar aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-chlorophenyl)sulfonyl)-N-(thiazol-2-yl)acetamide
  • 4-((4-chlorophenyl)sulfonyl)-N-(thiazol-2-yl)propionamide
  • 4-((4-chlorophenyl)sulfonyl)-N-(thiazol-2-yl)benzamide

Uniqueness

4-((4-chlorophenyl)sulfonyl)-N-(thiazol-2-yl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the butanamide moiety, in particular, may influence its solubility, stability, and interaction with biological targets compared to its analogs.

Properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-N-(1,3-thiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O3S2/c14-10-3-5-11(6-4-10)21(18,19)9-1-2-12(17)16-13-15-7-8-20-13/h3-8H,1-2,9H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWQSTEGWQPFMRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)CCCC(=O)NC2=NC=CS2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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